molecular formula C9H19N3O B13637619 1-(2-Amino-2-cyclopropylethyl)-3-propylurea

1-(2-Amino-2-cyclopropylethyl)-3-propylurea

Cat. No.: B13637619
M. Wt: 185.27 g/mol
InChI Key: WTIIHMAPEFCJNP-UHFFFAOYSA-N
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Description

1-(2-Amino-2-cyclopropylethyl)-3-propylurea is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to an aminoethyl chain and a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-2-cyclopropylethyl)-3-propylurea typically involves the reaction of 2-amino-2-cyclopropylethylamine with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-2-cyclopropylethyl)-3-propylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides are used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Urea derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Compounds with new alkyl or acyl groups attached to the amino moiety.

Scientific Research Applications

1-(2-Amino-2-cyclopropylethyl)-3-propylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-cyclopropylethyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The cyclopropyl group and the urea moiety play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-2-cyclopropylethyl)-3-methylurea: Similar structure but with a methyl group instead of a propyl group.

    1-(2-Amino-2-cyclopropylethyl)-3-ethylurea: Contains an ethyl group instead of a propyl group.

    1-(2-Amino-2-cyclopropylethyl)-3-butylurea: Features a butyl group in place of the propyl group.

Uniqueness

1-(2-Amino-2-cyclopropylethyl)-3-propylurea is unique due to its specific combination of the cyclopropyl group and the propylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1-(2-amino-2-cyclopropylethyl)-3-propylurea

InChI

InChI=1S/C9H19N3O/c1-2-5-11-9(13)12-6-8(10)7-3-4-7/h7-8H,2-6,10H2,1H3,(H2,11,12,13)

InChI Key

WTIIHMAPEFCJNP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NCC(C1CC1)N

Origin of Product

United States

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